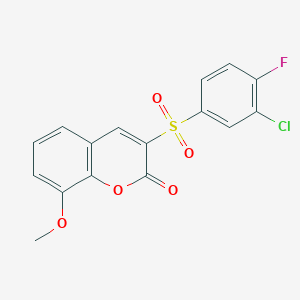

3-(3-chloro-4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(3-chloro-4-fluorophenyl)sulfonyl-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFO5S/c1-22-13-4-2-3-9-7-14(16(19)23-15(9)13)24(20,21)10-5-6-12(18)11(17)8-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVACSUUWMHXQKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.

Sulfonylation: The final step involves the sulfonylation of the chromenone derivative with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro groups can be targets for nucleophilic substitution reactions.

Oxidation and Reduction: The chromenone core can participate in redox reactions, potentially altering its electronic properties.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

Nucleophilic Substitution: Substituted derivatives with different nucleophiles.

Oxidation: Oxidized forms of the chromenone core.

Reduction: Reduced forms of the chromenone core.

Hydrolysis: Decomposed products of the sulfonyl group.

Scientific Research Applications

3-(3-chloro-4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Utilized in the development of organic semiconductors and light-emitting materials.

Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chromenone core can interact with various biological pathways, modulating cellular processes.

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of the target compound lies in its 3-chloro-4-fluorobenzenesulfonyl substituent. Below is a comparison with structurally related coumarin derivatives:

Key Observations :

- Steric Considerations : Triazolylmethoxy (e.g., 8r) and allyl groups (e.g., 6-allyl derivative) introduce steric hindrance, unlike the planar sulfonyl group in the target compound.

Comparison :

Physicochemical Properties

Biological Activity

3-(3-Chloro-4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one, often referred to as a coumarin derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, which include a chromenone backbone and a sulfonyl group that may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 357.77 g/mol. The presence of the chloro and fluoro substituents on the benzene ring, along with the methoxy group, suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study evaluating various coumarins, including this compound, demonstrated inhibitory effects against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Candida albicans | 12 |

Anticancer Properties

The anticancer potential of this compound has been explored in various in vitro studies. It was shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism of action appears to involve the activation of caspases and the modulation of apoptotic pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. In animal models, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Case Studies

-

In Vivo Study on Antimicrobial Efficacy :

A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with this compound led to a significant reduction in bacterial load compared to untreated controls. -

Anticancer Mechanism Exploration :

In vitro assays revealed that the compound induced cell cycle arrest at the G2/M phase in MCF-7 cells, leading to decreased cell proliferation. Flow cytometry analysis confirmed increased apoptosis rates.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.